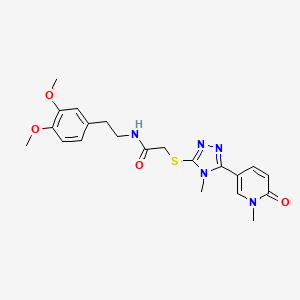
N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-acetamide derivatives involves multi-step chemical reactions that yield complex structures with potential biological activities. For instance, derivatives similar to the compound have been synthesized through reactions involving acetyl chloride, benzene, and subsequent condensation processes, indicating a diverse methodological approach to obtain these compounds. Such synthetic routes often involve the establishment of structures through MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectroscopic methods, including NMR, IR, and mass spectrometry. For example, the structural elucidation of related compounds has been performed using 1H NMR, MASS Spectra, IR Spectra, and Elemental Analysis, providing insights into the molecular framework and the position of functional groups which are critical for their activity and interaction with biological targets (MahyavanshiJyotindra et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-acetamide derivatives includes their ability to undergo various organic reactions, contributing to their versatility in chemical synthesis and potential biological applications. These reactions often involve condensation, cyclization, and substitution reactions that modify the compound's structure and functionality (Samaritoni et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical application in scientific research. For instance, the crystal structure of related compounds has been analyzed using X-ray crystallography, providing insights into their molecular conformation and stability. The understanding of these properties aids in the formulation and storage of these compounds for research and potential therapeutic use (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of N-acetamide derivatives in various scientific domains. Studies have focused on modifications to enhance their reactivity or stability, illustrating the compound's adaptability to different chemical environments and potential applications in biological systems (Wang et al., 2015).
Scientific Research Applications
Antibacterial and Antifungal Activities
- Antibacterial Activity : Compounds related to N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have shown promising antibacterial activity against pathogens like S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010).
- Antifungal Activity : Similar compounds have demonstrated potent antifungal effects, particularly against Candida species, highlighting their potential as antifungal agents (Çavușoğlu et al., 2018).
Anticancer Properties
- Anticancer Activity : Research has shown that related triazole compounds exhibit significant anticancer properties, especially against specific cancer cell lines like human lung adenocarcinoma cells (Evren et al., 2019).
- Mechanism of Action : Some derivatives of these compounds have been found to induce apoptosis in cancer cells, contributing to their anticancer activity (Šermukšnytė et al., 2022).
Chemical Synthesis and Structural Studies
- Synthesis and Structure : Various research studies have focused on the synthesis of related triazole compounds and assessing their molecular structures, crucial for understanding their potential applications (Krauze et al., 2007).
Antioxidant Properties
- Antioxidant Activity : Some derivatives of the compound have been studied for their antioxidant properties, indicating a potential for use in conditions where oxidative stress is a factor (Dovbnya et al., 2022).
Anti-inflammatory and Analgesic Effects
- Anti-inflammatory and Analgesic Activities : Related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in this area (Hunashal et al., 2014).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-25-12-15(6-8-19(25)28)20-23-24-21(26(20)2)31-13-18(27)22-10-9-14-5-7-16(29-3)17(11-14)30-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFPQDEMBLPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

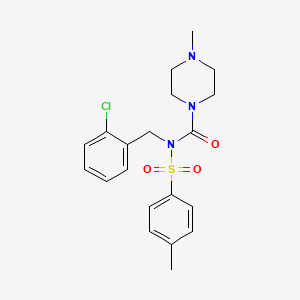
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2485081.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)

![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)

![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)
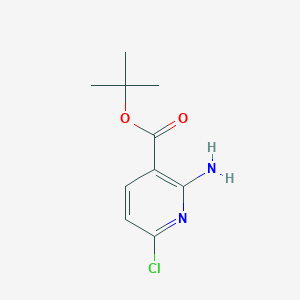
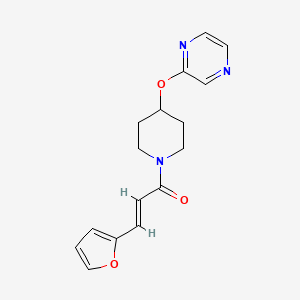

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)
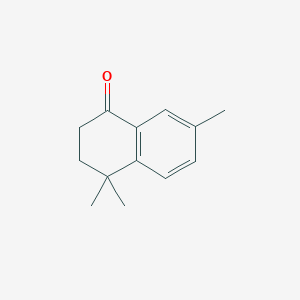
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)